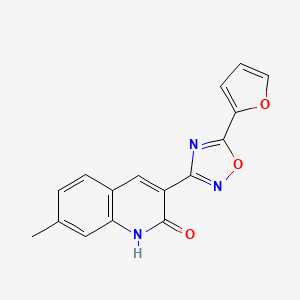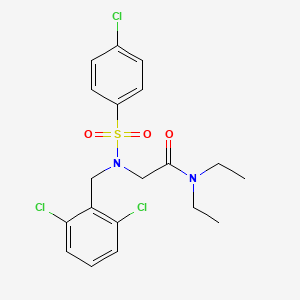
N-(4-ethoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as EPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPO belongs to the class of oxadiazole derivatives, which have been studied for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. In inflammation, this compound has been found to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to reduce neuroinflammation and oxidative stress, which are believed to contribute to the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and the concentration of the compound used. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and induce G2/M cell cycle arrest. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway. In neurological disorders, this compound has been found to reduce neuroinflammation and oxidative stress, protect dopaminergic neurons, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-ethoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its potential therapeutic applications in various diseases, its selective toxicity towards cancer cells, and its ability to modulate various signaling pathways. The limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its potential toxicity towards normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the study of this compound in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction between 4-ethoxyaniline and 2-methoxybenzoyl hydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3-bromo propionyl chloride to yield this compound. The yield of this compound is around 60%, and the purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In a study conducted on breast cancer cells, this compound was found to inhibit cell proliferation and induce cell death by activating the caspase pathway. In another study, this compound was found to inhibit the growth of prostate cancer cells by inducing G2/M cell cycle arrest.
In inflammation research, this compound has been shown to possess anti-inflammatory properties. In a study conducted on rats with induced arthritis, this compound was found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. In another study, this compound was found to reduce inflammation in a mouse model of colitis by inhibiting the NF-κB pathway.
In neurological disorder research, this compound has been studied for its potential neuroprotective effects. In a study conducted on mice with induced Parkinson's disease, this compound was found to protect dopaminergic neurons and improve motor function. In another study, this compound was found to improve cognitive function in a mouse model of Alzheimer's disease by reducing neuroinflammation and oxidative stress.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-15-10-8-14(9-11-15)21-18(24)12-13-19-22-20(23-27-19)16-6-4-5-7-17(16)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLBYVLEIJDMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)

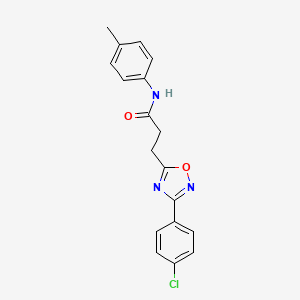


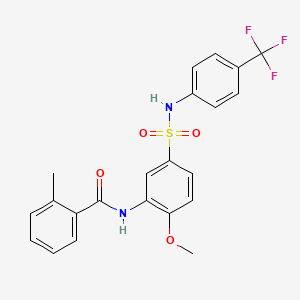
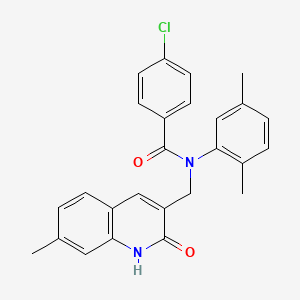


![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
